molecular formula C19H24N2O2S B6586247 3-[(benzyloxy)methyl]-N-[(thiophen-2-yl)methyl]piperidine-1-carboxamide CAS No. 1251574-31-8

3-[(benzyloxy)methyl]-N-[(thiophen-2-yl)methyl]piperidine-1-carboxamide

Cat. No.: B6586247
CAS No.: 1251574-31-8
M. Wt: 344.5 g/mol
InChI Key: FTGFRTJABIFRBV-UHFFFAOYSA-N
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Description

3-[(benzyloxy)methyl]-N-[(thiophen-2-yl)methyl]piperidine-1-carboxamide is a synthetic piperidine carboxamide derivative of significant interest in medicinal chemistry and preclinical research. Its molecular structure, incorporating a benzyloxymethyl group and a (thiophen-2-yl)methyl moiety, is designed as a potential bioactive scaffold. Piperidine derivatives are extensively investigated for their affinity towards various neurological targets [Source] , and this compound serves as a key intermediate in the synthesis and exploration of novel ligands for G-protein coupled receptors (GPCRs) and enzymes. The thiophene ring is a privileged structure in drug discovery, often associated with compounds that modulate kinase activity [Source] . Consequently, this chemical is a valuable tool for researchers developing structure-activity relationship (SAR) profiles in programs targeting CNS disorders, oncological pathways, and other therapeutic areas. Its primary research utility lies in its role as a building block for the design of more complex molecules and as a probe for elucidating biological mechanisms in vitro.

Properties

IUPAC Name

3-(phenylmethoxymethyl)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O2S/c22-19(20-12-18-9-5-11-24-18)21-10-4-8-17(13-21)15-23-14-16-6-2-1-3-7-16/h1-3,5-7,9,11,17H,4,8,10,12-15H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTGFRTJABIFRBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)NCC2=CC=CS2)COCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Piperidine Intermediate Synthesis

The foundational step in synthesizing the target compound involves constructing the piperidine backbone with appropriate functional handles. A common approach utilizes tert-butyl piperidine-1-carboxylate derivatives as intermediates due to their stability under diverse reaction conditions . For instance, tert-butyl 4-[(piperidin-4-yl)methyl]piperidine-1-carboxylate is synthesized via microwave-assisted coupling of methyl 2-chloro-4-fluorobenzoate with tert-butyl 4-(piperidin-4-ylmethyl)piperidine-1-carboxylate in dimethyl sulfoxide (DMSO) at 120°C under inert atmosphere . This method achieves a 578 mg yield (45.2% theoretical) after purification via column chromatography, demonstrating the efficacy of microwave irradiation in accelerating nucleophilic aromatic substitution .

Key considerations include:

  • Base selection : Caesium carbonate (Cs₂CO₃) facilitates deprotonation and enhances nucleophilicity.

  • Solvent effects : DMSO’s high polarity and thermal stability enable efficient heat transfer during microwave irradiation .

  • Purification : Silica gel chromatography with ethyl acetate/hexane gradients ensures high purity (>95%) .

Introduction of the Benzyloxymethyl Group

The benzyloxymethyl moiety is introduced via alkylation or nucleophilic substitution. A representative protocol involves reacting a piperidine intermediate with benzyloxymethyl chloride in the presence of a mild base. For example, methyl 1-(2,3-dihydroxypropyl)-4-oxo-3-[(phenylmethyl)oxy]-1,4-dihydro-2-pyridinecarboxylate is synthesized using dimethyl sulfate and sodium bicarbonate (NaHCO₃) in 1-methyl-2-pyrrolidinone (NMP) at 28–33°C . This method achieves an 84% yield by optimizing temperature control and workup procedures, including neutralization with HCl and brine washing to precipitate the product .

Reaction Conditions Table

ParameterValueSource
ReagentDimethyl sulfate
BaseNaHCO₃
SolventNMP
Temperature28–33°C
Yield84%

Challenges such as over-alkylation are mitigated by stoichiometric control and incremental reagent addition.

Industrial-Scale Optimizations

Large-scale production (e.g., 4.3 kg batches) prioritizes solvent recovery and catalytic efficiency. For instance, NMP is preferred for its high boiling point and compatibility with alkylation reactions . Post-reaction neutralization with HCl and brine precipitation minimizes organic solvent use, aligning with green chemistry principles .

Challenges and Mitigation Strategies

  • Regioselectivity : Competing alkylation at multiple piperidine positions is avoided using sterically hindered bases like Cs₂CO₃ .

  • Purification : Column chromatography remains critical for isolating non-polar intermediates, though recrystallization is explored for industrial applications .

  • Carboxamide Stability : Moisture-sensitive intermediates require inert atmosphere handling during coupling steps .

Chemical Reactions Analysis

Types of Reactions

3-[(Benzyloxy)methyl]-N-[(thiophen-2-yl)methyl]piperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to remove the benzyloxy group or to reduce the thiophen-2-yl group.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions to introduce other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as thiophen-2-ylmethyl chloride are used under basic conditions.

Major Products

    Oxidation: Formation of benzoic acid derivatives.

    Reduction: Formation of piperidine derivatives without the benzyloxy group.

    Substitution: Introduction of various functional groups on the piperidine ring.

Scientific Research Applications

Medicinal Chemistry Applications

  • Modulation of Chemokine Receptors :
    • The compound has been investigated for its ability to modulate chemokine receptors, particularly CCR5. This receptor plays a crucial role in immune response and is a target for therapies aimed at treating HIV and other inflammatory diseases .
  • Anticancer Activity :
    • Recent studies have indicated that thiophene derivatives, including this compound, exhibit significant anticancer properties. They are believed to suppress TNF-α production, making them potential candidates for treating conditions like rheumatoid arthritis, Crohn's disease, and various hematological cancers .
  • Neuropharmacological Effects :
    • Compounds with piperidine structures are known for their neuropharmacological effects. This particular compound may influence neurotransmitter systems, which could be beneficial in treating neurological disorders .

Case Study 1: CCR5 Modulation

In a study focused on CCR5 modulation, researchers synthesized various piperidine derivatives to evaluate their efficacy in inhibiting receptor activity. The findings suggested that compounds similar to 3-[(benzyloxy)methyl]-N-[(thiophen-2-yl)methyl]piperidine-1-carboxamide showed promising results in reducing HIV entry into cells by blocking CCR5 .

Case Study 2: Anticancer Properties

A recent investigation into the anticancer properties of thiophene derivatives highlighted the effectiveness of compounds like this one in reducing tumor growth in animal models. The study demonstrated that these compounds could inhibit cell proliferation and induce apoptosis in cancer cell lines through TNF-α suppression .

Comparative Analysis of Related Compounds

Compound NameStructureKey Application
Compound AStructure ACCR5 Modulation
Compound BStructure BAnticancer Activity
3-[(benzyloxy)methyl]-N-[(thiophen-2-yl)methyl]piperidine-1-carboxamideStructureCCR5 Modulation, Anticancer

Mechanism of Action

The mechanism of action of 3-[(benzyloxy)methyl]-N-[(thiophen-2-yl)methyl]piperidine-1-carboxamide involves its interaction with specific molecular targets. The benzyloxy and thiophen-2-yl groups may interact with enzymes or receptors, modulating their activity. The piperidine ring can also play a role in stabilizing the compound’s interaction with its targets.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Similarities and Variations

Piperidine carboxamide derivatives are widely explored in medicinal chemistry due to their conformational flexibility and ability to interact with diverse biological targets. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison
Compound Name Core Structure Substituents (Position) Molecular Weight Biological Activity Reference
Target Compound Piperidine-1-carboxamide 3-(Benzyloxy)methyl, N-(thiophen-2-yl)methyl 332.42 Undisclosed N/A
BK64507 () Piperidine-1-carboxamide 3-(Oxadiazolyl)methyl, N-(thiophen-2-yl)methyl 332.42 Research use (antiviral)
Compound 35 () Piperidine-4-carboxamide Complex aryl-thiophene substituents 609.71 SARS-CoV-2 PLpro inhibitor
Tiagabine-related compound A () Piperidinecarboxylate Bis(3-methyl-2-thienyl) 327.46 Anticonvulsant

Key Differences and Implications

Substituent Effects on Lipophilicity and Bioavailability :

  • The benzyloxymethyl group in the target compound enhances lipophilicity (predicted logP ~3.5) compared to the heterocyclic oxadiazole in BK64507 (logP ~2.8) . This may improve membrane permeability but reduce aqueous solubility.
  • Halogenated analogs (e.g., ) exhibit stronger antibacterial activity due to electron-withdrawing effects, which the target compound lacks .

Thiophene Moieties and Target Engagement :

  • The thiophen-2-ylmethyl group is conserved across analogs like BK64507 and Compound 35, suggesting its role in π-π stacking or hydrophobic interactions with enzymes (e.g., SARS-CoV-2 PLpro) .

Biological Activity Trends :

  • Piperidine-thiophene hybrids are prevalent in CNS and antiviral agents. For instance, tiagabine derivatives () modulate GABA transporters, while Compound 35 inhibits viral proteases .
  • The target compound’s benzyloxy group may confer metabolic stability over tiagabine’s bis-thienyl group, which is prone to oxidation .

Physicochemical Properties

  • Molecular Weight : All analogs fall within 300–600 g/mol, adhering to Lipinski’s rule for drug-likeness.

Q & A

Basic: What are the critical steps in synthesizing 3-[(benzyloxy)methyl]-N-[(thiophen-2-yl)methyl]piperidine-1-carboxamide?

Answer:
The synthesis typically involves multi-step organic reactions, including:

  • Amide bond formation between the piperidine-carboxylic acid derivative and the thiophene-methylamine moiety.
  • Protection/deprotection strategies for reactive groups (e.g., benzyloxy groups) to prevent side reactions .
  • Heterocyclic coupling to integrate the thiophene ring, often requiring catalysts like Lewis acids or palladium complexes .
    Key challenges include controlling reaction temperature (e.g., 60–80°C for amidation) and solvent selection (e.g., DMF or THF for polar intermediates). Post-synthesis purification via column chromatography or HPLC is critical to isolate the target compound .

Basic: How is the structural integrity of this compound validated post-synthesis?

Answer:
Structural characterization employs:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H/¹³C NMR to confirm substituent positions (e.g., benzyloxy methyl at C3 of piperidine, thiophene-methylamide at N1) .
    • 2D NMR (COSY, HSQC) to resolve overlapping signals in complex regions .
  • Mass Spectrometry (MS):
    High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+ expected m/z ~399.18) and fragments .
  • X-ray Crystallography (if crystals are obtainable) to confirm stereochemistry and piperidine ring conformation .

Advanced: How can researchers optimize reaction yields for the benzyloxy-methylation step?

Answer:
Yield optimization requires:

  • Catalyst screening: Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance benzyloxy group transfer .
  • Solvent polarity adjustment: Polar aprotic solvents (e.g., acetonitrile) improve nucleophilic substitution efficiency .
  • In-line monitoring: Techniques like FT-IR or Raman spectroscopy track reaction progress in real time, enabling timely termination to minimize by-products .
    Contradictory yield reports (e.g., 40% vs. 65%) may arise from residual moisture; rigorous drying of reagents/solvents is recommended .

Advanced: How should researchers address contradictory data in biological activity studies?

Answer:
Contradictions (e.g., variable IC50 values in enzyme inhibition assays) may stem from:

  • Structural analogs: Impurities or residual solvents in batches can mimic or mask activity. Purity validation via HPLC (>95%) is essential .
  • Assay conditions: pH sensitivity (e.g., thiophene’s protonation state) or co-solvents (e.g., DMSO concentration) can alter results. Standardize protocols across labs .
  • Target selectivity: Off-target interactions (e.g., with GPCRs vs. kinases) require orthogonal assays (e.g., SPR binding vs. enzymatic activity) .

Advanced: What strategies enable functionalization of the piperidine ring for SAR studies?

Answer:
Structure-Activity Relationship (SAR) modifications focus on:

  • N1-position: Replace thiophene-methylamide with bulkier groups (e.g., cyclopropylmethyl) to probe steric effects .
  • C3 benzyloxy group: Introduce electron-withdrawing substituents (e.g., nitro or fluoro) to modulate electron density and binding affinity .
  • Piperidine ring expansion: Synthesize homopiperidine analogs to assess conformational flexibility .
    Use computational docking (e.g., AutoDock Vina) to prioritize synthetic targets based on predicted binding poses .

Advanced: How can researchers resolve solubility challenges in in vitro assays?

Answer:
Low aqueous solubility (common with lipophilic benzyloxy/thiophene groups) is addressed by:

  • Co-solvent systems: Use 5–10% DMSO/PEG-400 mixtures while ensuring biocompatibility (e.g., <0.1% DMSO in cell assays) .
  • Prodrug design: Introduce ionizable groups (e.g., phosphate esters at the benzyloxy methyl) for temporary hydrophilicity .
  • Nanoformulation: Encapsulate the compound in liposomes or polymeric nanoparticles to enhance bioavailability .

Advanced: What analytical methods detect degradation products during stability studies?

Answer:
Stability under stress conditions (heat, light, humidity) is assessed via:

  • Forced degradation HPLC: Acidic/basic hydrolysis (e.g., 0.1M HCl/NaOH) and oxidation (H2O2) reveal labile bonds (e.g., amide or benzyl ether cleavage) .
  • LC-MS/MS: Identify degradation products (e.g., piperidine ring oxidation to N-oxide) and quantify using calibration curves .
  • Solid-state analysis: XRPD and DSC detect polymorphic changes affecting shelf life .

Basic: What are the primary biological targets hypothesized for this compound?

Answer:
The compound’s structural motifs suggest interactions with:

  • CNS targets: Piperidine-carboxamides often modulate serotonin/dopamine receptors .
  • Enzyme inhibition: Thiophene and benzyloxy groups may target cytochrome P450 or kinases .
  • Antimicrobial activity: Thiophene derivatives exhibit biofilm disruption in Gram-negative bacteria .
    Validation requires target-specific assays (e.g., radioligand binding for receptors) .

Advanced: How can metabolic stability be improved for in vivo studies?

Answer:
To mitigate rapid hepatic clearance:

  • Block metabolic hotspots: Fluorination of the benzyloxy group or piperidine ring reduces CYP450-mediated oxidation .
  • Isotope labeling: Use deuterated analogs (e.g., CD3 at methyl groups) to slow metabolism .
  • Pharmacokinetic profiling: Conduct microsomal stability assays (e.g., human liver microsomes) to identify vulnerable sites .

Advanced: What computational tools predict this compound’s ADME properties?

Answer:

  • SwissADME: Estimates logP (lipophilicity), aqueous solubility, and BBB permeability based on structural descriptors .
  • Molinspiration: Predicts bioavailability scores and drug-likeness (e.g., Rule of Five compliance) .
  • MD Simulations: Assess membrane permeability via coarse-grained models (e.g., Martini force field) .

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